DL-Methioninol
Overview
Description
DL-Methioninol, commonly referred to as DL-methionine, is an essential amino acid that plays a crucial role in various biological processes. It is known to exist in multiple crystalline forms, such as the α and β forms, which have been structurally characterized through X-ray diffraction techniques . DL-methionine is also a key component in the synthesis of organotin(IV) complexes, which have shown biological activity against a range of bacteria and fungi . Additionally, it is an important substance in aquaculture, where its derivatives, such as the dipeptide DL-methionyl-DL-methionine, have been used to enhance the growth performance and health of aquatic organisms like Nile tilapia .
Synthesis Analysis
The synthesis of DL-methionine and its derivatives has been explored in various studies. A notable synthesis route starts with γ-butyrolactone, leading to DL-methionine with a significant overall yield . Organotin(IV) derivatives of DL-methionine have been synthesized and characterized, suggesting probable structures for these complexes . Additionally, the synthesis of (DL-methioninato)methylmercury(II) has been described, providing insights into the interaction of methionine with organo-mercury compounds .
Molecular Structure Analysis
The molecular structure of DL-methionine has been extensively studied. The α and β forms of DL-methionine have been refined to reveal their crystal structures, which are consistent with previous reports . The β form of DL-methionine has also been crystallized in silica gel, with its structure characterized by various techniques including single crystal X-ray diffraction . The crystal structure of (DL-methioninato)methylmercury(II) has been solved, revealing the binding of the amino acid to the methylmercury moiety .
Chemical Reactions Analysis
DL-methionine participates in various chemical reactions, particularly in the formation of complexes with metals. The organotin(IV) complexes involving DL-methionine have been studied, with thermal analyses indicating the formation of SnO as a residue . The electrochemical behavior of DL-methionine has been investigated, demonstrating its oxidation reaction on a modified graphite pencil electrode surface via a metal-induced reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-methionine have been the subject of several studies. Polymorphism, morphologies, and bulk densities of DL-methionine agglomerate crystals have been examined, showing that the bulk density is strongly affected by the agglomeration and morphology of the constituent elementary crystals . The dipeptide DL-methionyl-DL-methionine has been developed for aquaculture, with its properties characterized computationally, structurally, spectroscopically, and through electron microscopy . The optical resolution of DL-methionine hydrochloride into its enantiomers has been achieved, highlighting its conglomerate nature .
Scientific Research Applications
Nutrient Metabolism and Muscle Gene Expression in Pigs
DL-Methioninol has been studied for its effects on nutrient metabolism, muscle gene expression, and growth performance in pigs. Research indicates that the bioefficacy of L-Methionine is not different from that of DL-Methioninol, likely due to an efficient conversion of D-Met to L-Met by pigs (Yang et al., 2018).
S-Adenosyl-L-Methionine Production
A study on S-Adenosyl-L-Methionine (SAM) production used DL-Methioninol as a substrate, indicating its potential application in biological catalysis processes for industrial SAM production (Ren et al., 2017).
Biochemical and Physiological Impacts in Broilers
DL-Methioninol supplementation in broiler chickens has been observed to influence biochemical and physiological parameters. The study explored its impact on tissue and blood parameters, demonstrating its utility in poultry nutrition (Zhang et al., 2017).
Comparative Antioxidant Capacity in Mice
Research comparing the antioxidant capacity of DL-Methioninol with other compounds in mice indicates its potential role in dietary interventions, especially in conditions of oxidative stress (Tang et al., 2011).
Nutritional Methionine Sources Comparison
Studies have also focused on comparing different sources of nutritional methionine, including DL-Methioninol, highlighting its relevance in animal nutrition and feed efficiency (Kratzer & Littell, 2006).
Growth and Gene Expression in Common Carp
The effects of DL-Methioninol on growth, amino acid profiles, and gene expression related to taurine and protein synthesis in common carp provide insights into its applications in aquaculture (Zhou et al., 2021).
Future Directions
properties
IUPAC Name |
2-amino-4-methylsulfanylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951606 | |
Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methioninol | |
CAS RN |
502-83-0, 16720-80-2, 2899-37-8 | |
Record name | Methioninol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(methylthio)-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16720-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIONINOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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